Cas no 134060-87-0 (Benzenamine, 4-[2-(4-ethenylphenyl)ethenyl]-N,N-diphenyl-)
134060-87-0 structure
Product Name:Benzenamine, 4-[2-(4-ethenylphenyl)ethenyl]-N,N-diphenyl-
CAS No:134060-87-0
MF:C28H23N
MW:373.488927125931
CID:1234823
PubChem ID:59348769
Update Time:2025-04-20
Benzenamine, 4-[2-(4-ethenylphenyl)ethenyl]-N,N-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-[2-(4-ethenylphenyl)ethenyl]-N,N-diphenyl-
- 4-[2-(4-ethenylphenyl)ethenyl]-N,N-diphenylaniline
- N,N-Diphenyl-4-(4-vinylstyryl)aniline
- SCHEMBL3524934
- 134060-87-0
-
- Inchi: 1S/C28H23N/c1-2-23-13-15-24(16-14-23)17-18-25-19-21-28(22-20-25)29(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h2-22H,1H2/b18-17+
- InChI Key: CJUQWHLMEDBASB-ISLYRVAYSA-N
- SMILES: N(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(/C=C/C2C=CC(C=C)=CC=2)=CC=1
Computed Properties
- Exact Mass: 373.18319
- Monoisotopic Mass: 373.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.2
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
Benzenamine, 4-[2-(4-ethenylphenyl)ethenyl]-N,N-diphenyl- Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
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